3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799502
InChI: InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne

CAS No.:

Cat. No.: VC15799502

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 2,2-dimethyl-1,3-bis(prop-2-ynoxy)propane
Standard InChI InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3
Standard InChI Key NJBJGXQVJOJPJJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(COCC#C)COCC#C

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic name 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne denotes a propane backbone with two propargyl ether groups (–O–CH2–C≡CH) attached to a central 2,2-dimethyl-substituted carbon. This nomenclature distinguishes it from the closely related alkene analog, 3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene, which features double bonds instead of triple bonds . Synonyms include:

  • 2,2-Dimethyl-1,1-bis(prop-2-yn-1-yloxy)propane (simplified IUPAC variant)

  • DTXSID30809664 (EPA DSSTox identifier) .

Molecular Formula and Weight

The molecular formula is C11H16O2, with a calculated exact mass of 180.1150 Da and a monoisotopic mass of 180.1150 Da. This differs from its alkene analog (C11H20O2, 184.27 g/mol) due to the reduced hydrogen count in the alkyne groups .

Structural Depiction

The compound’s 2D structure consists of a central quaternary carbon bonded to two methyl groups and two ether-linked propargyl moieties (Fig. 1). The 3D conformation exhibits rotational flexibility around the C–O bonds, with steric interactions between the methyl and propargyl groups influencing its preferred geometry .

Synthesis and Reactivity

Reactivity Profile

  • Alkyne-Specific Reactions: The terminal alkynes participate in Huisgen cycloaddition (click chemistry) with azides, enabling bioconjugation or polymer crosslinking.

  • Ether Cleavage: Strong acids (e.g., HBr in acetic acid) cleave the ether linkages, yielding propargyl alcohol and 2,2-dimethyl-1,3-propanediol.

  • Metal Coordination: The electron-rich alkynes coordinate to transition metals (e.g., Cu, Pd), facilitating catalytic cycles in cross-coupling reactions .

Physicochemical Properties

Computed Properties (Table 1)

PropertyValueMethod/Source
XLogP33.2Predicted (alkyne analog)
Hydrogen Bond Donors0Cactvs 3.4.6.11
Rotatable Bond Count7Cactvs 3.4.6.11
Topological Polar SA29.5 ŲPubChem

Spectroscopic Data

  • IR: Strong absorption at ~3300 cm⁻¹ (C≡C–H stretch), 2120 cm⁻¹ (C≡C stretch), and 1120 cm⁻¹ (C–O–C asymmetric stretch).

  • ¹³C NMR: Peaks at δ 75–85 ppm (sp-hybridized carbons), δ 65–70 ppm (O–CH2–C≡C), and δ 25–30 ppm (quaternary methyl carbons) .

Applications and Industrial Relevance

Polymer Chemistry

Propargyl ethers serve as monomers for thermosetting resins. The alkyne groups undergo thermal polymerization via Bergman cycloaromatization, forming conjugated polyenes with high thermal stability. Comparative studies with allyl ethers indicate faster curing kinetics for propargyl derivatives due to lower activation energies .

Catalytic Transformations

In the presence of Pd/Cu catalysts, this compound participates in Sonogashira couplings, enabling carbon–carbon bond formation. A recent study demonstrated its use in synthesizing π-conjugated oligomers for organic electronics .

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